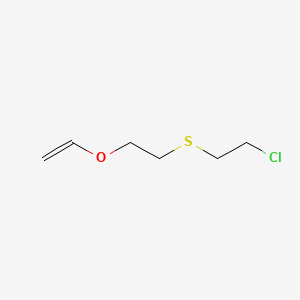

2-(2-Chloroethylthio)ethoxyethene

Description

2-(2-Chloroethylthio)ethoxyethene is a sulfur- and chlorine-containing compound with the structural formula C₆H₉ClOS. It features an ethoxyethene backbone substituted with a 2-chloroethylthio group (-SCH₂CH₂Cl). Comparisons with structurally analogous compounds (e.g., chloroethers, thioethers, or ethoxyethene derivatives) must be inferred from related substances.

Properties

CAS No. |

114811-34-6 |

|---|---|

Molecular Formula |

C6H11ClOS |

Molecular Weight |

166.67 g/mol |

IUPAC Name |

1-(2-chloroethylsulfanyl)-2-ethenoxyethane |

InChI |

InChI=1S/C6H11ClOS/c1-2-8-4-6-9-5-3-7/h2H,1,3-6H2 |

InChI Key |

SVGMSAHTMWXTDT-UHFFFAOYSA-N |

Canonical SMILES |

C=COCCSCCCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethylthio)ethoxyethene typically involves the reaction of 2-chloroethanol with ethylene oxide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of 2-(2-Chloroethylthio)ethoxyethene may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. Safety measures are crucial due to the potential hazards associated with the reactants and products.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethylthio)ethoxyethene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or thiols.

Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium thiolate or potassium amide can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Chloroethylthio)ethoxyethene has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethylthio)ethoxyethene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The pathways involved may include signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2-Chloroethylthio)ethoxyethene to three compounds with overlapping functional groups, based on the provided evidence:

2-Methoxyethoxymethyl Chloride ()

- Formula : C₄H₉ClO₂

- Key Features : Contains a chloromethyl group (-CH₂Cl) and methoxy/ethoxy ether linkages.

- Reactivity: The chloromethyl group acts as an alkylating agent, similar to the chloroethylthio group in the target compound.

Polymer with Ethoxyethene and Chlorotrifluoroethene ()

- Relevant Substructure : Ethoxyethene (vinyl ether) backbone.

- Key Differences: The polymer in incorporates fluorinated and ethoxyethene units, whereas the target compound lacks fluorine but includes a chloroethylthio group. Fluorinated polymers typically exhibit enhanced thermal and chemical stability compared to non-fluorinated analogs, suggesting that 2-(2-Chloroethylthio)ethoxyethene may be less stable under harsh conditions .

2-(2-Thienyl)ethanol ()

- Formula : C₆H₈OS

- Key Features : Contains a thiophene ring (aromatic sulfur) and a hydroxyl group.

- Reactivity: The thiophene moiety is electron-rich and participates in electrophilic substitutions, unlike the non-aromatic thioether group in the target compound. The hydroxyl group in 2-(2-thienyl)ethanol also enables esterification or oxidation, which are absent in the chloroethylthio-substituted ethoxyethene .

Data Table: Comparative Properties of Analogous Compounds

Research Findings and Limitations

- Alkylation Potential: The chloroethylthio group in 2-(2-Chloroethylthio)ethoxyethene may exhibit reactivity akin to 2-methoxyethoxymethyl chloride, but with added nucleophilicity at the sulfur atom .

- Thioether Stability: Thioethers like the target compound are prone to oxidation (e.g., forming sulfoxides), whereas thiophene derivatives (e.g., 2-(2-thienyl)ethanol) are more stable due to aromaticity .

- Data Gaps: No direct studies on the target compound’s toxicity, synthesis, or applications were found in the provided evidence. Conclusions are extrapolated from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.